4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2OS/c12-6-2-5-9(16)14-11-15-10-7(13)3-1-4-8(10)17-11/h1,3-4H,2,5-6H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJUORLRQXCNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide typically involves the reaction of 4-chloro-1,3-benzothiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its antimicrobial or anticancer effects. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1,3-benzothiazole
- 4-chloro-N-(1,3-benzothiazol-2-yl)butanamide
- 4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide
Uniqueness
4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structural features, including two chlorine substitutions on the benzothiazole ring and a butanamide functional group. The biological activity of benzothiazole derivatives has been widely studied, and this particular compound shows promise in several therapeutic areas, particularly in antimicrobial and anticancer applications.
Chemical Structure
The molecular formula of this compound is C10H9Cl2N2OS, with a molecular weight of approximately 260.16 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the acylation of 2-amino-4-chlorobenzothiazole with 4-chlorobutanoyl chloride. The process can be summarized in the following steps:
- Reagents : 2-amino-4-chlorobenzothiazole and 4-chlorobutanoyl chloride.
- Reaction Conditions : The reaction is carried out in an organic solvent under controlled temperature.
- Purification : The product is purified using techniques such as crystallization or high-performance liquid chromatography (HPLC).
Antimicrobial Properties
Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial activities. Specifically, this compound has shown potential against various microbial strains. Studies have indicated that the presence of the benzothiazole moiety enhances the compound's interaction with biological targets, which may contribute to its antimicrobial efficacy .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. Research focusing on similar benzothiazole derivatives has demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. These studies typically employ assays such as MTT for cell viability and flow cytometry for apoptosis analysis .
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Exhibits potential antimicrobial properties against various microbial strains |
| Anticancer | Inhibits proliferation of A431 and A549 cancer cells; induces apoptosis |
| Mechanism | Potentially interacts with cellular pathways involved in cancer progression |
Case Studies
Recent studies have focused on the synthesis and evaluation of novel benzothiazole derivatives, including analogs of this compound. For instance, a study reported that similar compounds significantly inhibited IL-6 and TNF-α levels in macrophage cell lines while promoting apoptosis in cancer cells .
Another investigation highlighted the ability of certain benzothiazole derivatives to block key signaling pathways (AKT and ERK) involved in tumor growth and survival, suggesting that modifications to the benzothiazole structure could enhance therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
